molecular formula C20H16N2O3S B2703408 Benzofuran-2-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone CAS No. 1396874-27-3

Benzofuran-2-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone

Cat. No. B2703408
CAS RN: 1396874-27-3
M. Wt: 364.42
InChI Key: MBYKQZLSMOUJTC-UHFFFAOYSA-N
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Description

Benzofuran is a heterocyclic compound that consists of a fused benzene and furan ring. It is a key structure in many pharmaceuticals and organic compounds . Benzofuran derivatives have a wide range of biological and pharmacological applications . They are found in natural products and synthetic compounds .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be confirmed using techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be determined using techniques like IR spectroscopy and NMR spectroscopy .

Scientific Research Applications

Antimicrobial and Cytotoxicity Applications

One study focused on the synthesis and evaluation of novel substituted benzofuran derivatives for their antimicrobial activity and cytotoxicity. These compounds demonstrated potent antimicrobial potential against a range of Gram-positive, Gram-negative bacteria, and fungal strains. Additionally, certain compounds exhibited non-toxic nature when screened for cytotoxicity against cancer cell lines, indicating their potential for safe antimicrobial applications (Shankar et al., 2018).

Antitumor Agents

Another significant application is in the field of antitumor research. A series of dihydrobenzofuran lignans and related compounds were synthesized and evaluated for their anticancer activity. Some of these compounds showed promising activity against leukemia and breast cancer cell lines by inhibiting tubulin polymerization, suggesting their potential as antitumor agents (Pieters et al., 1999).

Anticholinesterase Activity

Benzofuran derivatives have also been explored for their anticholinesterase activity. Novel carbamates based on the molecular skeletons of furobenzofuran showed potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with specific compounds exhibiting remarkable selectivity. This indicates their potential use in treating neurodegenerative disorders (Luo et al., 2005).

Synthetic Methodologies

Furthermore, research has been conducted on the synthesis methodologies of benzofuran derivatives. For instance, a facile synthesis of novel benzofuran-2-yl(9-methyl-9H-carbazol-3-yl)methanones has been described, showcasing the utility of ultrasound-assisted reactions for creating benzofuran derivatives with potential biological activities (Zhang et al., 2012).

Safety and Hazards

The safety and hazards of benzofuran derivatives can vary widely depending on the specific compound. Some benzofuran derivatives have been found to be non-toxic , but others may have different safety profiles.

Future Directions

Benzofuran and its derivatives are a focus of ongoing research due to their wide range of biological and pharmacological applications . Future research will likely continue to explore new benzofuran derivatives and their potential uses .

properties

IUPAC Name

1-benzofuran-2-yl-[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c1-12-5-4-8-17-18(12)21-20(26-17)24-14-10-22(11-14)19(23)16-9-13-6-2-3-7-15(13)25-16/h2-9,14H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYKQZLSMOUJTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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